molecular formula C14H17F3N2O B5321080 1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

1-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

Cat. No. B5321080
M. Wt: 286.29 g/mol
InChI Key: VMUYJJOWTLRFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives involves strategic functionalization to achieve targeted chemical properties and biological activities. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized, demonstrating the role of substituents on piperidine's nitrogen atom in enhancing anti-acetylcholinesterase activity (Sugimoto et al., 1990). Additionally, Crich and Smith (2001) explored the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for activating thioglycosides, highlighting a potent combination of reagents for glycosyl triflate formation and glycosidic linkage creation (Crich and Smith, 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity and interaction with biological targets. Janani et al. (2020) conducted spectroscopic investigations on 1-Benzyl-4-(N-Boc-amino)piperidine, employing techniques like FT-IR, FT-Raman, and NMR to elucidate structural features and electronic properties (Janani et al., 2020).

Chemical Reactions and Properties

Piperidine derivatives are involved in various chemical reactions, offering a broad range of chemical and biological properties. For example, the synthesis of 1,3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives showcased piperidine's utility in forming benzo[f]chromene structures with notable antibacterial effects (Pouramiri et al., 2017).

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)12-4-2-1-3-11(12)9-19-7-5-10(6-8-19)13(18)20/h1-4,10H,5-9H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUYJJOWTLRFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.